molecular formula C7H11F3N2O B13974965 (R)-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide

(R)-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide

Cat. No.: B13974965
M. Wt: 196.17 g/mol
InChI Key: RCWAQKXXHCNXFG-ZCFIWIBFSA-N
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Description

®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide is an organic compound that features a pyrrolidine ring and a trifluoromethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide typically involves the reaction of pyrrolidine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of ®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or other derivatives.

Scientific Research Applications

®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • ®-Pyrrolidin-3-ylmethanol
  • ®-Pyrrolidine-3-methanol
  • ®-3-Pyrrolidinemethanol

Uniqueness

®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C7H11F3N2O

Molecular Weight

196.17 g/mol

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]-N-(trifluoromethyl)acetamide

InChI

InChI=1S/C7H11F3N2O/c1-5(13)12(7(8,9)10)6-2-3-11-4-6/h6,11H,2-4H2,1H3/t6-/m1/s1

InChI Key

RCWAQKXXHCNXFG-ZCFIWIBFSA-N

Isomeric SMILES

CC(=O)N([C@@H]1CCNC1)C(F)(F)F

Canonical SMILES

CC(=O)N(C1CCNC1)C(F)(F)F

Origin of Product

United States

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